Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)-

Description

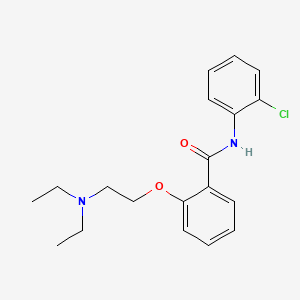

Chemical Structure and Properties Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- (CAS: 17822-73-0), has the molecular formula C₁₉H₂₃ClN₂O₂ and a molecular weight of 346.89 g/mol . It features a benzanilide backbone substituted with a chlorine atom at the 2'-position and a diethylaminoethoxy group at the 2-position. This compound is notable for its toxicity profile:

Properties

CAS No. |

17822-72-9 |

|---|---|

Molecular Formula |

C19H23ClN2O2 |

Molecular Weight |

346.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |

InChI |

InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-12-8-5-9-15(18)19(23)21-17-11-7-6-10-16(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |

InChI Key |

BMNHDUKZNYPSBI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route Based on Patent Literature

A relevant and detailed synthetic method is described in a patent related to the preparation of itopride-hydrochloride intermediates, which share structural similarity with the target compound, particularly in the diethylaminoethoxy substituent and aromatic substitution pattern.

Step 1: Etherification (Formation of 2-(diethylamino)ethoxy Substituent)

- Starting materials: A substituted hydroxybenzene derivative (e.g., 4-hydroxybenzonitrile or 4-fluorobenzylamine analogs).

- Reagents: 2-(diethylamino)ethyl chloride or 2-(dimethylamino)ethyl chloride.

- Conditions: The hydroxy compound is dissolved in a polar aprotic solvent such as acetone, N,N-dimethylformamide, or dimethyl sulfoxide.

- Base: Potassium hydroxide or sodium hydride is used to deprotonate the phenol, facilitating nucleophilic substitution.

- Temperature: Reflux for 1 to 8 hours depending on substrate.

- Outcome: Formation of the 2-(diethylamino)ethoxybenzene intermediate with yields reported up to 97%.

Step 2: Amide Bond Formation (Benzanilide Core Construction)

- The intermediate bearing the 2-(diethylamino)ethoxy substituent is reacted with an appropriate acid chloride or activated carboxylic acid derivative bearing the 2'-chloro substituent.

- Typical reagents: 2-chlorobenzoyl chloride.

- Conditions: Reaction conducted in an inert solvent such as dichloromethane or chloroform, often at low temperature to moderate reflux.

- Base: Triethylamine or pyridine to neutralize HCl formed.

- Outcome: Formation of the benzanilide amide bond linking the substituted benzoyl and aniline moieties.

Step 3: Purification and Isolation

- Extraction solvents: Chloroform, dichloromethane, or ethyl acetate.

- Drying agents: Magnesium sulfate anhydrous.

- Purification: Typically by recrystallization or chromatography.

- Yield: Overall yields vary but can reach 80-90% for the final compound.

Reaction Conditions and Catalysts

- Metal catalysts such as copper(II) sulfate pentahydrate or cobalt(II) sulfate heptahydrate may be used in reduction steps if nitrile intermediates are involved.

- Sodium borohydride is employed for selective reduction when necessary.

- Reaction times for reduction steps range from 15 to 25 hours under reflux.

- The process avoids hazardous high-pressure hydrogenation, enhancing safety and environmental compatibility.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Materials | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 4-hydroxybenzene derivative + 2-(diethylamino)ethyl chloride | Acetone, DMF, DMSO | Reflux, 1-8 h | Up to 97 | Base: KOH or NaH; nucleophilic substitution |

| Amide Bond Formation | 2-chlorobenzoyl chloride + amine intermediate | DCM, chloroform | 0 °C to reflux | 80-90 | Base: Triethylamine or pyridine; inert atmosphere |

| Reduction (if nitrile present) | CuSO4·5H2O + NaBH4 | Ethanol or methanol | Reflux, 15-25 h | ~80 | Catalytic reduction avoiding high-pressure H2 |

| Purification | Extraction solvents, drying agents | Chloroform, DCM, EtOAc | Room temperature | — | Recrystallization or chromatography |

Research Findings and Notes

- The synthetic route described is advantageous due to its simplicity, high yield, and avoidance of hazardous reagents or conditions such as super-high pressure hydrogenation.

- The use of bases like sodium hydride and potassium hydroxide facilitates selective etherification without extensive side reactions.

- Metal-catalyzed reductions with sodium borohydride are mild and environmentally safer alternatives to traditional hydrogenation.

- The methodology allows for scale-up potential due to straightforward purification steps and readily available reagents.

- NMR characterization data reported in related studies confirm the structural integrity of the synthesized intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Hydroxyl or amino-substituted benzanilides

Scientific Research Applications

Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Analogous Chlorobenzanilides ()

The California State University list includes closely related derivatives:

2-(2-(Diethylamino)ethoxy)-3-chlorobenzanilide

2-(2-(Diethylamino)ethoxy)-3-chloromethylbenzanilide

Key Differences :

- Substituent Position : The target compound has a 2'-chloro substituent, whereas analogs feature 3-chloro or 3-chloromethyl groups. Positional isomerism significantly impacts biological activity and receptor binding .

- Toxicity: Limited data exist for the analogs, but the presence of a chloromethyl group may enhance reactivity and toxicity compared to the parent compound.

Amiodarone Hydrochloride ()

Structure: Amiodarone (C₂₅H₂₉I₂NO₃·HCl) contains a diiodinated benzofuran core linked to a diethylaminoethoxy group. Comparison:

- Applications: Unlike the target compound, amiodarone is a clinically used antiarrhythmic drug, highlighting how structural modifications (e.g., iodine substitution, benzofuran backbone) confer therapeutic utility despite shared diethylaminoethoxy motifs .

Diethylaminoethoxy-Substituted Benzoate Esters ()

Examples :

Benzoic acid,4-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride (C₁₉H₃₂N₂O₃·2HCl) LogP: 3.71, indicating moderate lipophilicity .

[1,1'-Biphenyl]-3-carboxylic acid, 2-[2-(diethylamino)ethoxy]-, 2-(diethylamino)ethyl ester, hydrochloride (C₂₆H₃₅Cl₂N₂O₃) LogP: 5.37, suggesting higher membrane permeability than the target compound .

Structural Contrasts :

Dimethylaminoethoxy Derivatives ()

Example: Methyl 2-[2-[2-(2-(dimethylamino)ethoxy)phenyl]ethyl]benzoate, hydrochloride

- Key Differences: Amino Group: Substitution of diethylamino with dimethylamino reduces steric bulk and may enhance solubility.

Biological Activity

Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzanilide backbone with a chloro substituent and a diethylaminoethoxy side chain. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

1. Antiviral Activity

Research indicates that benzanilide derivatives, including 2'-chloro-2-(2-(diethylamino)ethoxy)-, exhibit significant antiviral properties. A study highlighted its effectiveness against hepatitis C virus (HCV) replicons, showcasing its potential as an antiviral agent. The compound's mechanism involves inhibiting viral replication, which could lead to therapeutic applications in the treatment of viral infections.

| Compound | Activity | Reference |

|---|---|---|

| Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- | Antiviral against HCV |

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in various experimental models. It has shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases . This property may contribute to its protective effects in cellular systems.

3. Cytotoxicity and Apoptosis Induction

Studies have demonstrated that benzanilide derivatives can induce apoptosis in cancer cell lines. The compound triggers apoptotic pathways, leading to cell death in specific tumor types. This suggests potential applications in cancer therapy .

The mechanisms underlying the biological activities of benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)- include:

- Inhibition of Viral Replication : By targeting specific viral enzymes or replication processes.

- Oxidative Stress Reduction : Through the modulation of antioxidant enzyme activity and direct scavenging of reactive oxygen species (ROS).

- Induction of Apoptosis : Via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- HCV Replication Inhibition : A detailed study assessed the antiviral efficacy of various benzanilide derivatives against HCV replicons. The results indicated that modifications in the side chains significantly affected antiviral potency, with specific derivatives showing enhanced activity compared to others.

- Cytotoxicity Assessment : In another study focusing on cancer therapeutics, benzanilide derivatives were tested against multiple cancer cell lines. The findings revealed a dose-dependent increase in cytotoxicity, with specific structural features correlating with enhanced apoptotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.